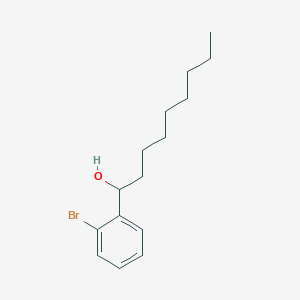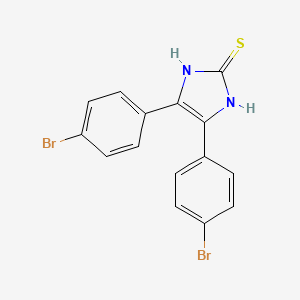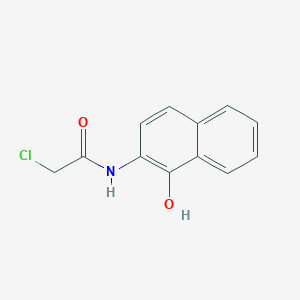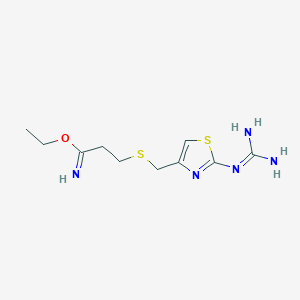
4-(methylamino)-4-phenylcyclohexan-1-one
Vue d'ensemble
Description
4-(methylamino)-4-phenylcyclohexan-1-one is an organic compound with the molecular formula C13H17NO It contains a cyclohexanone ring substituted with a phenyl group and a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylamino)-4-phenylcyclohexan-1-one typically involves the reaction of 2-ethyl-2-methylaminobutyrophenone in a sealed vessel at temperatures between 180 and 250°C . This process results in the formation of the desired aminoketone through a rearrangement of the carbon skeleton of the hydroxyketone .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Analyse Des Réactions Chimiques
Types of Reactions
4-(methylamino)-4-phenylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Applications De Recherche Scientifique
4-(methylamino)-4-phenylcyclohexan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems and its interactions with various biomolecules.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-(methylamino)-4-phenylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors in the central nervous system, leading to alterations in neurotransmitter release and signal transduction . This interaction can result in various physiological and pharmacological effects, depending on the specific receptors and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ketamine: 2-(o-chlorophenyl)-2-(methylamino)-cyclohexanone, known for its anesthetic properties.
Cyclohexanone: A simpler ketone with a similar cyclohexanone ring structure.
4-Methylcyclohexanone: A related compound with a methyl group on the cyclohexanone ring.
Uniqueness
4-(methylamino)-4-phenylcyclohexan-1-one is unique due to the presence of both a phenyl group and a methylamino group on the cyclohexanone ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H17NO |
|---|---|
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
4-(methylamino)-4-phenylcyclohexan-1-one |
InChI |
InChI=1S/C13H17NO/c1-14-13(9-7-12(15)8-10-13)11-5-3-2-4-6-11/h2-6,14H,7-10H2,1H3 |
Clé InChI |
OOHVPJGDPFGVNV-UHFFFAOYSA-N |
SMILES canonique |
CNC1(CCC(=O)CC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details


Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Propionyl-2H-cyclohepta[b]furan-2-one](/img/structure/B8323506.png)



![[4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]phenyl]methanol](/img/structure/B8323534.png)






![N-[3-(dimethylamino)propyl]N,N'-dimethyl-1,3-propanediamine](/img/structure/B8323577.png)
